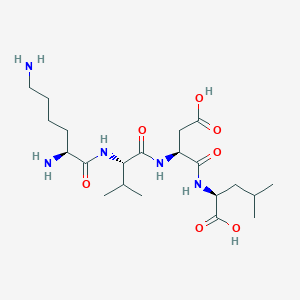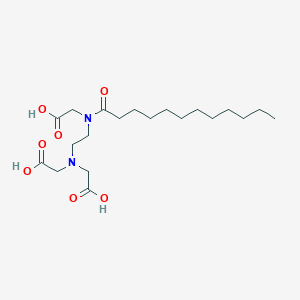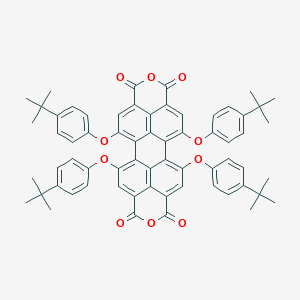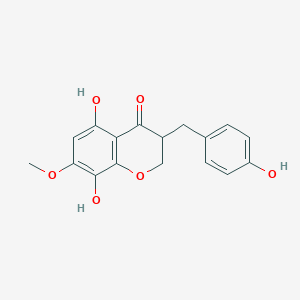![molecular formula C14H22Cl2N2O B125687 1-(4-Amino-3,5-dichlorophenyl)-2-[(2-methylpentan-2-yl)amino]ethanol CAS No. 38339-23-0](/img/structure/B125687.png)
1-(4-Amino-3,5-dichlorophenyl)-2-[(2-methylpentan-2-yl)amino]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Amino-3,5-dichlorophenyl)-2-[(2-methylpentan-2-yl)amino]ethanol, commonly referred to as ADPAE, is a synthetic compound with a wide range of applications in scientific research. It is a small molecule that has been used in a variety of experiments, including studies of cell signaling, enzyme inhibition, and drug delivery. ADPAE has been found to have a unique mechanism of action and a variety of biochemical and physiological effects.
科学的研究の応用
ADPAE has been used in a variety of scientific research applications, including studies of cell signaling, enzyme inhibition, and drug delivery. It has been used to study the effects of various drugs on cells and to investigate the mechanisms of action of various drugs. It has also been used as a model compound to study the effects of enzyme inhibitors on cell signaling pathways.
作用機序
The exact mechanism of action of ADPAE is not yet fully understood. However, it is believed that the compound binds to certain proteins in the cell, which then triggers various signaling pathways. These pathways then lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of ADPAE are still being studied. However, it has been found to affect the activity of various enzymes, including protein kinases, phosphatases, and proteases. It has also been found to affect the expression of various genes, including those involved in cell growth and differentiation. In addition, it has been found to have an effect on cell proliferation and apoptosis.
実験室実験の利点と制限
ADPAE has several advantages for lab experiments. It is a small molecule, which makes it easy to handle and store. It is also relatively inexpensive and has a wide range of applications. However, there are some limitations to using ADPAE in lab experiments. It is not very soluble in water, which can make it difficult to use in some experiments. In addition, it can be toxic at high concentrations, so it should be handled with caution.
将来の方向性
The potential future directions for ADPAE research are numerous. The compound could be further studied to gain a better understanding of its mechanism of action and the biochemical and physiological effects it has on cells. In addition, it could be used to study the effects of various drugs on cells and to investigate the mechanisms of action of various drugs. It could also be used as a model compound to study the effects of enzyme inhibitors on cell signaling pathways. Finally, it could be used to develop new drugs or drug delivery systems.
合成法
ADPAE is synthesized using a two-step process. The first step involves the reaction of 4-amino-3,5-dichlorophenol with 2-methylpentan-2-yl amine in the presence of a base such as sodium hydroxide. This reaction results in the formation of the desired compound, ADPAE. The second step involves the purification of the compound using a variety of techniques, such as column chromatography, recrystallization, or distillation.
特性
IUPAC Name |
1-(4-amino-3,5-dichlorophenyl)-2-(2-methylpentan-2-ylamino)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22Cl2N2O/c1-4-5-14(2,3)18-8-12(19)9-6-10(15)13(17)11(16)7-9/h6-7,12,18-19H,4-5,8,17H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXXYLDDCIKREX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50959276 |
Source


|
| Record name | 1-(4-Amino-3,5-dichlorophenyl)-2-[(2-methylpentan-2-yl)amino]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50959276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Amino-3,5-dichlorophenyl)-2-[(2-methylpentan-2-yl)amino]ethanol | |
CAS RN |
38339-23-0 |
Source


|
| Record name | Benzenemethanol, 4-amino-3,5-dichloro-alpha-(((1,1-dimethylbutyl)amino)methyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038339230 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Amino-3,5-dichlorophenyl)-2-[(2-methylpentan-2-yl)amino]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50959276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2,7-Bis(chloromethyl)-5,10-dimethoxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B125623.png)




![tert-butyl N-[(3S)-thiolan-3-yl]carbamate](/img/structure/B125633.png)
![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(1S,2R,3R,4R)-1,2,4,5-tetraacetyloxy-1-cyanopentan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B125635.png)
